molecular formula C14H13F3N2O3S B13083968 Ethyl 2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-5-yl)acetate

Ethyl 2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-5-yl)acetate

Katalognummer: B13083968
Molekulargewicht: 346.33 g/mol
InChI-Schlüssel: ABJBKFHKSJEHGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-5-yl)acetate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties .

Vorbereitungsmethoden

The synthesis of Ethyl 2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-5-yl)acetate typically involves the reaction of 4-(trifluoromethoxy)aniline with thiazole derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

Ethyl 2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-5-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of thiazolidines .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-5-yl)acetate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of Ethyl 2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, it may modulate inflammatory pathways, resulting in anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-5-yl)acetate can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .

Eigenschaften

Molekularformel

C14H13F3N2O3S

Molekulargewicht

346.33 g/mol

IUPAC-Name

ethyl 2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C14H13F3N2O3S/c1-2-21-12(20)7-11-8-18-13(23-11)19-9-3-5-10(6-4-9)22-14(15,16)17/h3-6,8H,2,7H2,1H3,(H,18,19)

InChI-Schlüssel

ABJBKFHKSJEHGQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=CN=C(S1)NC2=CC=C(C=C2)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.